molecular formula C17H18NO3D3 B602646 (R)-依托昔康-d3 CAS No. 1246815-33-7

(R)-依托昔康-d3

货号 B602646
CAS 编号: 1246815-33-7
分子量: 290.38
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Etodolac-d3 is a chiral compound that has been used in a variety of scientific research applications. It is an enantiomer of etodolac, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The “d3” label indicates that the compound has been deuterated, meaning that the hydrogen atoms in the molecule have been replaced with deuterium atoms. This makes the compound a more suitable option for use in lab experiments, as the deuteration helps to reduce the risk of interference from other compounds and makes the results more reliable.

科学研究应用

  1. 癌症治疗和机制

    • 已证明(R)-依托昔康通过 PPARγ 通路下调细胞周期蛋白 D1 表达来抑制前列腺癌异种移植的进展。当与 HER 激酶轴抑制剂结合使用时,这种作用会增强 (Hedvat 等人,2004).
    • 在多发性骨髓瘤中,R-依托昔康 (SDX-101) 在对药物敏感和耐药的细胞系中诱导细胞毒性。它靶向 Mcl-1,并且可以与地塞米松协同使用 (Yasui 等人,2005).
    • 依托昔康的一种新型类似物 SDX-308 对多发性骨髓瘤细胞(包括对常规疗法耐药的细胞)显示出比 R-依托昔康更强的细胞毒性。它抑制 β-catenin/TCF 通路 (Yasui 等人,2007).
    • R-依托昔康降低 β-catenin 水平并抑制肝癌细胞的增殖和存活 (Behari 等人,2007).
  2. 药代动力学和分子研究

    • 已经对依托昔康进行了光谱、DFT 和分子对接研究,以了解其作为 COX 酶选择性抑制剂的性质和生物学重要性 (Amul 等人,2019).
    • 对人血浆中的依托昔康进行对映选择性分析,以研究其药代动力学及其在临床环境中的应用 (Silva 等人,2016).
  3. 药物制剂和递送

    • 已经研究了依托昔康在亲水凝胶和有机凝胶中的制剂和评估,用于透皮递送系统。这种方法旨在提高药物溶解度和生物利用度,同时减少胃肠道副作用 (Fayez 等人,2015).
  4. 临床试验和治疗用途

    • 对 B 细胞慢性淋巴细胞白血病患者进行了一项 R-依托昔康 I 期研究,以确定其安全性和耐受性以及治疗效果 (Jensen 等人,2008).

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of (R)-Etodolac-d3 involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "Ethyl 2,2,3,3-tetradeuterioacetoacetate", "4-Chlorobenzoyl chloride", "Sodium hydroxide", "Sodium carbonate", "Ethyl 2,3-dihydroxybenzoate", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethyl 2,2,3,3-tetradeuterioacetoacetate is reacted with 4-chlorobenzoyl chloride in the presence of sodium hydroxide to form ethyl (4-chlorobenzoyl)-2,2,3,3-tetradeuterio-3-oxobutanoate.", "Step 2: The product from step 1 is treated with sodium carbonate in water to form ethyl (4-chlorobenzoyl)-2,2,3,3-tetradeuterio-3-hydroxybutanoate.", "Step 3: Ethyl (4-chlorobenzoyl)-2,2,3,3-tetradeuterio-3-hydroxybutanoate is reacted with ethyl 2,3-dihydroxybenzoate in the presence of sodium borohydride to form (R)-ethyl 2-(4-chlorobenzoyl)-3-(2,3-dihydroxyphenyl)butanoate-d3.", "Step 4: The product from step 3 is hydrolyzed with aqueous hydrochloric acid to form (R)-2-(4-chlorobenzoyl)-3-(2,3-dihydroxyphenyl)butanoic acid-d3.", "Step 5: The acid from step 4 is neutralized with sodium hydroxide and then treated with sodium chloride to form (R)-Etodolac-d3.", "Step 6: The final product is purified by recrystallization from acetic acid." ] }

CAS 编号

1246815-33-7

产品名称

(R)-Etodolac-d3

分子式

C17H18NO3D3

分子量

290.38

外观

White Solid

纯度

> 95%

数量

Milligrams-Grams

相关CAS编号

87226-41-3 (unlabelled)

同义词

(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3

标签

Etodolac Impurities

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。